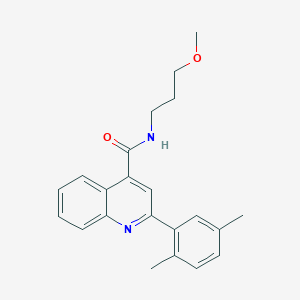
2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide
描述
2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide, also known as Nitrofen, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitrophenylacetamide herbicides and is known for its selective herbicidal activity against broadleaf weeds.
作用机制
2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of protoporphyrin IX, a photosensitizer that generates reactive oxygen species (ROS) in the presence of light. The ROS then damage the photosynthetic machinery of the plant, leading to its death.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of chlorophyll, leading to a reduction in photosynthetic activity. It also disrupts the electron transport chain and the production of ATP, leading to a decrease in energy production. 2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide has also been shown to induce oxidative stress in plants, leading to the accumulation of ROS and the activation of antioxidant defense systems.
实验室实验的优点和局限性
2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide has several advantages as a tool for studying the effects of herbicides on plants. It is selective for broadleaf weeds, making it useful for studying the physiological and biochemical differences between broadleaf weeds and grasses. It is also relatively inexpensive and easy to obtain. However, 2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide has several limitations. It is toxic to humans and animals and must be handled with care. It is also highly persistent in the environment, leading to potential ecological risks.
未来方向
There are several future directions for research on 2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide. One area of interest is the development of new herbicides that target different steps in the biosynthesis of chlorophyll. Another area of interest is the study of the effects of herbicides on soil microbial communities and their role in nutrient cycling. Finally, there is a need for research on the ecological risks of 2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide and other herbicides and their impact on non-target organisms.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide is a chemical compound that has been widely used in scientific research for its herbicidal properties. It inhibits the biosynthesis of chlorophyll and disrupts the electron transport chain, leading to a reduction in photosynthetic activity and energy production. 2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide has several advantages as a tool for studying the effects of herbicides on plants, but also has several limitations and potential ecological risks. There are several future directions for research on 2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide, including the development of new herbicides and the study of their impact on non-target organisms.
科学研究应用
2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide has been extensively used in scientific research for its herbicidal properties. It is commonly used as a tool to study the physiological and biochemical effects of herbicides on plants. 2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide has been shown to inhibit the growth of broadleaf weeds by interfering with their photosynthetic processes. It has also been used to study the effects of herbicides on the soil microbial community.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-6-1-2-7-13(12)21-9-14(18)16-10-4-3-5-11(8-10)17(19)20/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENBJSLVPFSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6574801 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4775043.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4775060.png)


![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4775079.png)
![N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B4775081.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-butylhydrazinecarboxamide](/img/structure/B4775094.png)
![2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4775098.png)

![methyl ({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4775113.png)

![diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate](/img/structure/B4775117.png)
